molecular formula C15H15BrN2O2S2 B2519067 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide CAS No. 2320960-07-2

2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide

Cat. No.: B2519067
CAS No.: 2320960-07-2
M. Wt: 399.32
InChI Key: DBZUKANYRKKHJA-UHFFFAOYSA-N
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Description

2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide is a synthetic organic compound that belongs to the class of thiazolidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom, a methoxy group, and a thiophene ring in its structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thiol with an α-haloamide under basic conditions. For example, thiophen-2-ylamine can react with 2-bromoacetyl bromide to form the thiazolidine ring.

    Substitution Reaction: The introduction of the 3-bromo-4-methoxyphenyl group can be achieved through a nucleophilic substitution reaction. This involves reacting the thiazolidine intermediate with 3-bromo-4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the formation of the carboxamide group by reacting the substituted thiazolidine with an appropriate amine, such as thiophen-2-ylamine, under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Amidation: The carboxamide group can participate in further amidation reactions to form more complex amide derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in the presence of a base.

    Amidation: Dehydrating agents like EDCI and HOBt.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of new substituted derivatives.

    Amidation: Formation of more complex amide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the thiazolidine ring and the thiophene moiety suggests that it could interact with biological targets in unique ways.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure may allow it to interact with specific enzymes or receptors, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique chemical properties may make it suitable for applications in materials science or catalysis.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide would depend on its specific biological target. Generally, compounds with thiazolidine rings can act as enzyme inhibitors or receptor modulators. The bromine and methoxy groups may enhance its binding affinity to specific targets, while the thiophene ring could facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(3-bromo-4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide: Similar structure but with a different substitution pattern on the thiazolidine ring.

    2-(4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(3-bromo-4-methoxyphenyl)-N-(furan-2-yl)-1,3-thiazolidine-3-carboxamide: Contains a furan ring instead of a thiophene ring, which could alter its chemical and biological properties.

Uniqueness

The uniqueness of 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide lies in its specific combination of functional groups. The presence of the bromine atom, methoxy group, and thiophene ring in a thiazolidine scaffold provides a distinct set of chemical and biological properties that may not be found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-N-thiophen-2-yl-1,3-thiazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S2/c1-20-12-5-4-10(9-11(12)16)14-18(6-8-22-14)15(19)17-13-3-2-7-21-13/h2-5,7,9,14H,6,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZUKANYRKKHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)C(=O)NC3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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